REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:24]([NH2:27])([CH3:26])[CH3:25]>>[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([NH:27][CH:24]([CH3:26])[CH3:25])=[O:9])[CH:5]=[N:4][C:3]=1[Cl:11]
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Name
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Quantity
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0.86 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
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Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
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Quantity
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0.52 mL
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Type
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reactant
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Smiles
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C(C)(C)N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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ClC=1C=C(C=NC1Cl)C(=O)NC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |